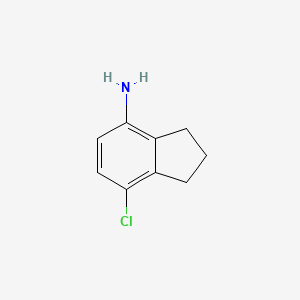

7-Chloro-2,3-dihydro-1H-inden-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Chloro-2,3-dihydro-1H-inden-4-amine: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro substituent at the 7th position and an amine group at the 4th position of the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydro-1H-inden-4-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 7-chloroindanone.

Reduction: The carbonyl group of 7-chloroindanone is reduced to form 7-chloro-2,3-dihydro-1H-inden-4-ol.

Amination: The hydroxyl group is then converted to an amine group through a substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 7-Chloro-2,3-dihydro-1H-inden-4-amine can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: The compound can be reduced further to form secondary or tertiary amines.

Substitution: The chloro substituent can be replaced by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Chloro-2,3-dihydro-1H-inden-4-amine is C9H10ClN, with a molecular weight of approximately 167.64 g/mol. The compound features a chlorine atom at the 7th position and an amine group at the 4th position of the indene ring system, which contributes to its distinctive chemical behavior.

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties:

Preliminary studies indicate that this compound may exhibit antimicrobial and anticancer properties. The amine group allows for hydrogen bonding with biological molecules, potentially influencing their function. The presence of chlorine enhances lipophilicity, which may improve cell membrane penetration and modulate enzyme activity and receptor binding.

Neurological Disorders:

The compound is being investigated as a potential lead for developing drugs targeting neurological disorders. Its structural characteristics make it suitable for modifications that could enhance its biological activity against various neurological conditions.

Receptor Binding Studies:

Interaction studies have focused on the binding affinity of this compound with biological targets such as enzymes or receptors. Docking studies suggest that this compound may effectively interact with specific molecular targets, influencing their activity and leading to various biological outcomes.

Synthetic Applications

This compound is utilized in organic synthesis for developing new pharmaceuticals and agrochemicals. Its versatility allows chemists to create analogs that may exhibit enhanced biological activities or altered properties through various chemical reactions.

Case Studies

Several studies have explored the pharmacological profiles of derivatives based on this compound:

-

Antimicrobial Evaluation:

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various strains. In vitro tests showed promising results in inhibiting microbial growth, suggesting potential applications in drug development . -

Anticancer Activity:

A study investigated the anticancer effects of modified versions of this compound against different cancer cell lines. Results indicated that certain derivatives displayed potent cytotoxicity, warranting further exploration into their mechanisms of action . -

Structure–Activity Relationship Studies:

Detailed structure–activity relationship studies have been conducted to identify how modifications to the compound's structure influence its biological activity. These studies are crucial for optimizing lead compounds for therapeutic use .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target proteins, influencing their activity. The chloro substituent may enhance the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

- 7-Chloro-2,3-dihydro-1H-inden-1-amine

- 7-Chloro-2,3-dihydro-1H-inden-2-amine

- 7-Chloro-2,3-dihydro-1H-inden-3-amine

Comparison: While these compounds share a similar indene backbone and chloro substituent, the position of the amine group differentiates them. 7-Chloro-2,3-dihydro-1H-inden-4-amine is unique due to the specific placement of the amine group at the 4th position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to variations in the compound’s pharmacological properties and applications.

Biological Activity

7-Chloro-2,3-dihydro-1H-inden-4-amine is an organic compound belonging to the class of indene derivatives. Its unique structure, characterized by a chlorine atom at the 7th position and an amine group at the 4th position of the indene ring, imparts distinctive chemical properties that make it a subject of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications.

- Molecular Formula : C9H10ClN

- Molecular Weight : Approximately 167.64 g/mol

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anticancer Potential :

-

CNS Activity :

- There is ongoing research into the potential of this compound as a central nervous system (CNS) agent. Its derivatives are being explored for use as antidepressants and antipsychotics.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

- The amine group can form hydrogen bonds with target proteins, enhancing binding affinity.

- The chloro substituent may increase lipophilicity, improving cell membrane penetration and modulating enzyme activity.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

7-chloro-2,3-dihydro-1H-inden-4-amine |

InChI |

InChI=1S/C9H10ClN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |

InChI Key |

LMLDXNIDVPTMQN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.